molecular formula C16H24N2O2 B4744341 N,N'-dibutylbenzene-1,4-dicarboxamide CAS No. 15088-23-0

N,N'-dibutylbenzene-1,4-dicarboxamide

Cat. No.: B4744341
CAS No.: 15088-23-0
M. Wt: 276.37 g/mol
InChI Key: HASRGBVDCSMZBB-UHFFFAOYSA-N
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Description

N,N'-Dibutylbenzene-1,4-dicarboxamide is a symmetrical aromatic dicarboxamide derivative with a benzene core functionalized by two carboxamide groups at the 1,4-positions. Each amide nitrogen is substituted with a butyl chain (-C₄H₉), imparting hydrophobic characteristics to the molecule. Structurally, it belongs to the family of 1,4-benzenedicarboxamides, which are widely studied for their versatility in polymer chemistry, supramolecular assembly, and bioactive applications due to their hydrogen-bonding capacity and tunable solubility . While direct data on this compound is sparse in the provided evidence, its properties can be inferred from structurally analogous derivatives (e.g., naphthalene-1,4-dicarboxamides and substituted benzene-dicarboxamides).

Properties

IUPAC Name

1-N,4-N-dibutylbenzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-5-11-17-15(19)13-7-9-14(10-8-13)16(20)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASRGBVDCSMZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366762
Record name N,N'-dibutylbenzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15088-23-0
Record name N,N'-dibutylbenzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibutylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with butylamine to yield the desired product.

Industrial Production Methods: In industrial settings, the production of N,N’-dibutylbenzene-1,4-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N’-dibutylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The amide groups in N,N’-dibutylbenzene-1,4-dicarboxamide can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones

    Reduction: Amines or alcohols

    Substitution: Derivatives with different substituents replacing the butyl groups

Scientific Research Applications

Chemistry: N,N’-dibutylbenzene-1,4-dicarboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of polymers, dyes, and other functional materials.

Biology: In biological research, this compound is utilized as a ligand in the study of enzyme-substrate interactions and protein-ligand binding. It can also be used in the development of bioactive molecules with potential therapeutic applications.

Medicine: N,N’-dibutylbenzene-1,4-dicarboxamide has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a suitable candidate for controlled release formulations.

Industry: In industrial applications, this compound is employed as a plasticizer, stabilizer, and additive in the production of plastics, resins, and coatings. It enhances the mechanical properties and durability of these materials.

Mechanism of Action

The mechanism of action of N,N’-dibutylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their conformation and activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, crystallographic, and functional differences between N,N'-dibutylbenzene-1,4-dicarboxamide and related compounds:

Compound Substituents Molecular Weight Hydrogen Bonding Crystal Packing Features Applications/Notes References
This compound Butyl (-C₄H₉) ~304.4 g/mol Limited (N-H donors) Likely dominated by van der Waals interactions Hydrophobic polymers, surfactants Inferred
N,N'-Bis(4-bromophenyl)naphthalene-1,4-dicarboxamide 4-Bromophenyl ~545.2 g/mol N-H⋯O and C-H⋯O Planar naphthalene core; solvent-disordered packing Polymer monomers, halogenated interactions
N,N'-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide 2-Hydroxyethyl (-CH₂CH₂OH) ~256.3 g/mol Extensive N-H⋯O and O-H⋯O 3D framework via H-bonding; centrosymmetric PET recycling, hydrophilic materials
N,N'-Bis(2-methoxyphenyl)naphthalene-1,4-dicarboxamide 2-Methoxyphenyl ~426.5 g/mol N-H⋯O and C-H⋯π Anti-C=O conformation; chain-like H-bonding Crystal engineering
N,N'-Bis(4-chlorophenyl)naphthalene-1,4-dicarboxamide 4-Chlorophenyl ~457.3 g/mol N-H⋯O and Cl⋯Cl interactions Twisted amide groups (62–76° from naphthalene) Halogen-bonded polymers
N,N'-Bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide Diethylaminoethyl ~376.5 g/mol Weak H-bonding; tertiary amine groups Salt formation potential Catalysis, pH-responsive materials

Key Observations:

Substituent Effects on Solubility :

  • Butyl groups enhance hydrophobicity, reducing solubility in polar solvents compared to hydroxyethyl or methoxyphenyl derivatives .
  • Halogenated substituents (e.g., bromo, chloro) increase molecular weight and polarizability, favoring halogen bonding in crystal lattices .

Hydrogen-Bonding Capacity :

  • Hydroxyethyl and methoxyphenyl derivatives exhibit strong N-H⋯O and O-H⋯O interactions, stabilizing 3D frameworks .
  • Butyl-substituted analogs rely on weaker van der Waals forces, leading to less ordered packing unless combined with polar co-solvents.

Crystallographic Trends :

  • Naphthalene derivatives (e.g., ) show planar aromatic cores but significant amide-group twisting (62–76°), whereas benzene derivatives (e.g., ) exhibit smaller torsional angles (~14°) .
  • Disorder in solvent molecules (e.g., dimethylacetamide in ) is common in halogenated systems .

Functional Applications: Hydrophobic derivatives (butyl, bromophenyl) are suited for polymer matrices or surfactant applications. Hydrophilic derivatives (hydroxyethyl) are used in PET recycling and drug delivery . Amino-functionalized analogs (e.g., ) may serve as intermediates in bioactive compound synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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